Aminoacylase

Catalog No.
S639476
CAS No.
9012-37-7
M.F
C30H34Cl2N4O
M. Wt
537.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aminoacylase

CAS Number

9012-37-7

Product Name

Aminoacylase

IUPAC Name

7-[(6,8-dichloro-1,2,3,4-tetrahydroacridin-9-yl)amino]-N-[2-(1H-indol-3-yl)ethyl]heptanamide

Molecular Formula

C30H34Cl2N4O

Molecular Weight

537.5 g/mol

InChI

InChI=1S/C30H34Cl2N4O/c31-21-17-24(32)29-27(18-21)36-26-12-7-5-10-23(26)30(29)34-15-8-2-1-3-13-28(37)33-16-14-20-19-35-25-11-6-4-9-22(20)25/h4,6,9,11,17-19,35H,1-3,5,7-8,10,12-16H2,(H,33,37)(H,34,36)

InChI Key

ULGJWNIHLSLQPZ-UHFFFAOYSA-N

SMILES

C1CCC2=NC3=C(C(=CC(=C3)Cl)Cl)C(=C2C1)NCCCCCCC(=O)NCCC4=CNC5=CC=CC=C54

Synonyms

acylamidase, acylase, amidase, amidase MpaA, E coli, AmiE protein, Helicobacter pylori

Canonical SMILES

C1CCC2=NC3=C(C(=CC(=C3)Cl)Cl)C(=C2C1)NCCCCCCC(=O)NCCC4=CNC5=CC=CC=C54

Production of Enantiopure Amino Acids

Amino acids exist in two mirror-image forms, L- and D-enantiomers. Many biological processes require only one specific form. Aminoacylases can be used to selectively cleave the amide bond in racemic mixtures (containing both L and D forms) of N-acylated amino acids (where an acetyl group is attached to the amino group). This allows for the efficient production of enantiopure L-amino acids, which are essential building blocks for proteins and pharmaceuticals [].

For instance, aminoacylase I from Aspergillus melleus has been shown to be highly effective in resolving racemic mixtures of α-amino acid esters and amides, favoring the L-isomer []. This approach offers a biocatalytic alternative to traditional chemical methods for producing optically pure amino acids.

Understanding Protein Degradation Pathways

Aminoacylases play a vital role in protein degradation within cells. They participate in the breakdown of proteins into individual amino acids, which can then be recycled for protein synthesis or other metabolic processes. By studying the activity and specificity of different aminoacylases, researchers can gain insights into the mechanisms regulating protein turnover in various physiological and pathological conditions [].

For example, research suggests that aminoacylase 1 (ACY-1) is associated with protein degradation in the liver, particularly during liver cirrhosis []. Understanding the role of ACY-1 in this context could contribute to the development of therapeutic strategies for liver diseases.

Aminoacylase is an enzyme classified under the enzyme commission number EC 3.5.1.14, primarily involved in the hydrolysis of N-acyl-L-amino acids to produce L-amino acids and carboxylates. This enzyme plays a crucial role in amino acid metabolism and is a member of the hydrolase family, specifically acting on carbon-nitrogen bonds other than peptide bonds. The enzyme's structure typically features zinc-binding domains essential for its catalytic activity, as it requires zinc ions as cofactors for proper functioning. Aminoacylase exists in various forms, with aminoacylase 1 being the most studied variant due to its widespread presence in human tissues, including the kidneys and brain .

The primary reaction catalyzed by aminoacylase involves the hydrolysis of N-acyl-L-amino acids. The general reaction can be summarized as follows:

N acyl L amino acid+H2OL amino acid+carboxylate\text{N acyl L amino acid}+\text{H}_2\text{O}\rightarrow \text{L amino acid}+\text{carboxylate}

This reaction is facilitated by the enzyme's active site, where zinc ions play a pivotal role by polarizing water molecules, allowing them to act as nucleophiles attacking the carbonyl carbon of the substrate . The mechanism follows Michaelis-Menten kinetics, where the nucleophilic attack by water is considered the rate-limiting step .

Aminoacylase is integral to protein metabolism, particularly in the breakdown of N-acetylated amino acids. It catalyzes the final step in the degradation process, removing acetyl groups from amino acids that have undergone N-acetylation. This function is vital for recycling amino acids for protein synthesis and other metabolic processes. Additionally, aminoacylase has been implicated in regulating the urea cycle by facilitating the disposal of excess ammonia produced during protein catabolism .

Aminoacylases can be synthesized through various methods, including:

  • Recombinant DNA Technology: This method involves cloning the gene encoding aminoacylase (such as ACY1) into expression vectors, allowing for large-scale production in host organisms like bacteria or yeast.
  • Purification from Natural Sources: Aminoacylases can be extracted and purified from tissues or microbial sources known to express high levels of this enzyme, such as porcine kidneys or Alcaligenes faecalis.
  • Chemical Synthesis: Although less common for enzymes, certain synthetic approaches may be used to create analogs or modified forms of aminoacylases.

Aminoacylases have several significant applications:

  • Biotechnology: They are used in biocatalysis for the production of L-amino acids from N-acylated precursors, which is essential in pharmaceuticals and food industries.
  • Clinical Diagnostics: The activity of aminoacylase can serve as a biomarker for certain metabolic disorders, including aminoacylase 1 deficiency.
  • Research: Aminoacylases are utilized in studies related to protein metabolism and enzymatic mechanisms.

Studies on aminoacylase interactions focus on its substrate specificity and binding affinities. For example, research has shown that D-aminoacylases from Alcaligenes faecalis can deacylate specific substrates, providing insights into their catalytic mechanisms and potential applications in producing D-amino acids . Interaction studies also explore how mutations in the ACY1 gene affect enzyme function and lead to metabolic disorders .

Aminoacylase shares similarities with several other enzymes involved in amino acid metabolism. Here are some comparable compounds:

CompoundFunctionUnique Features
D-AminoacylaseHydrolyzes D-amino acidsCan reverse catalysis direction
Acylpeptide HydrolaseHydrolyzes acylated peptidesInvolved in peptide metabolism
PeptidaseBreaks down peptides into individual amino acidsActs on peptide bonds rather than acyl bonds

Aminoacylase's uniqueness lies in its specific action on N-acylated amino acids and its requirement for zinc as a cofactor, distinguishing it from other enzymes that may not require metal ions or act on different substrates .

The aminoacylase enzyme family exhibits distinct structural architectures that define their catalytic mechanisms and biological functions. Aminoacylase 1 represents the most extensively characterized member of this family, displaying a homodimeric quaternary structure essential for enzymatic activity [1] [2]. Each monomer of aminoacylase 1 consists of two distinct domains: a globular catalytic subunit comprising residues 1-188 and 311-399, and a dimerization domain spanning residues 189-310 [1] [3].

The catalytic subunit adopts a characteristic architecture consisting of a beta-sheet sandwiched between alpha-helices, with an additional beta-sheet positioned on the molecular surface [1] [3]. This structural arrangement creates the framework necessary for zinc coordination and substrate binding. The dimerization domain folds into a beta-sheet flanked on one side by two alpha-helices, providing the structural elements required for intermolecular interactions [1] [3].

The tertiary structure of aminoacylase demonstrates the characteristic fold of the metallopeptidase 20 family, featuring alpha/beta proteins with a five-stranded beta-sheet arranged in the order 21354, with strand 4 antiparallel to the remaining strands [4]. These beta-sheets are sandwiched between two layers of helices, creating a stable structural framework [4]. The active site is strategically positioned at one end of the beta-sheet, facilitating substrate access and catalytic function [4].

In contrast to aminoacylase 1, aminoacylase 2 and aminoacylase 3 exist as monomeric enzymes with molecular weights of approximately 37 and 38 kilodaltons, respectively [5]. Despite their monomeric nature, these isoforms maintain the essential structural elements required for catalytic activity through a modified domain organization. The monomeric aminoacylases possess a lid domain that structurally represents a doubled dimerization domain, allowing the critical histidine residue to protrude into the active site of the same monomer [6].

Table 1: Structural Characteristics of Aminoacylase Isoforms

IsoformMolecular Weight (kDa)Quaternary StructureZinc BindingPDB StructuresDomain OrganizationSequence Identity to ACY1
Aminoacylase 1 (ACY1)46HomodimerDinuclear1Q7L, 1YSJCatalytic + Dimerization100%
Aminoacylase 2 (ACY2/ASPA)37MonomerDinuclearNot availableCatalytic + Lid~10%
Aminoacylase 3 (ACY3)38MonomerDinuclearNot availableCatalytic + Lid~10%

Zinc-Binding Domain Organization and Dimerization Interfaces

The zinc-binding domain represents the catalytic core of aminoacylase enzymes, housing a dinuclear zinc center that is fundamental to enzymatic function [7] [2]. The two zinc ions are coordinated by five amino acid residues following a specific pattern: histidine, aspartate, glutamate, aspartate or glutamate, and histidine, with the first aspartate residue serving as a bridge that binds both metal ions [4] [8]. This cocatalytic zinc motif creates a functional unit where the participating metal atoms are in close proximity and operate as a unified catalytic system [8] [9].

The zinc coordination sphere in aminoacylase differs from other related enzymes, as demonstrated by structural comparison studies of the dinuclear zinc center [7] [2]. Each zinc ion maintains tetrahedral coordination through three protein ligands plus activated water molecules [4] [8]. The bridging aspartate residue plays a crucial role in maintaining the proper geometry and spacing between the two zinc ions, ensuring optimal catalytic efficiency [8] [9].

The dimerization interface in aminoacylase 1 has been extensively characterized through cross-linking experiments and mass spectrometric analysis [1] [3]. Critical residues at the dimer interface include Lysine 220 and Lysine 231, which demonstrate spatial proximity and direct involvement in intermolecular contacts [1] [3]. Additional residues contributing to dimerization include Histidine 206, Asparagine 263, Arginine 276, and Aspartate 274, each playing specific roles in interface stability and catalytic function [10] [11].

The dimerization interface serves not merely as a structural element but as an integral component of the active site architecture [2] [10]. Catalysis occurs at the dimer interface, with essential catalytic residues contributed by both subunits [2] [10]. Histidine 206 from the dimerization domain reaches into the active site of the opposing monomer, demonstrating the requirement for quaternary structure in enzymatic function [2] [10].

Table 2: Dinuclear Zinc Center Coordination in Aminoacylase

Metal IonCoordination NumberProtein LigandsWater CoordinationBridging ResidueCatalytic Function
Zinc 14His, Asp, GluYesAsp147 (binds both Zn ions)Substrate binding and activation
Zinc 24His, Asp, GluYesAsp147 (binds both Zn ions)Hydrolysis catalysis

Table 3: Key Residues at the Dimerization Interface

ResidueLocationFunctionConservationCross-linking Evidence
Lys220Dimerization domainInterface contactHighYes
Lys231Dimerization domainInterface contactHighYes
His206Dimerization domainCatalytic residueInvariantNo
Asn263Dimerization domainSubstrate bindingPartially conservedNo
Arg276Dimerization domainSubstrate bindingPartially conservedNo
Asp274Dimerization domainStructural supportModerateNo

Active Site Topography and Substrate-Binding Pockets

The active site of aminoacylase displays a sophisticated topography designed for specific substrate recognition and catalytic efficiency [12] [13]. The substrate-binding pocket is characterized by a combination of hydrophobic and polar regions that accommodate the diverse structural features of N-acyl amino acid substrates [12] [13]. The active site architecture involves both enzyme domains, creating a unique catalytic environment at the interface between monomers [2] [10].

The acyl-binding pocket of aminoacylase demonstrates specificity for straight-chain acyl moieties, with particular structural constraints that limit substrate accommodation [13]. Key residues defining the acyl-binding region include Isoleucine 177, Threonine 347, and Leucine 372, which create a sterically restricted environment [13]. Threonine 347 and Leucine 372 specifically restrict acyl chain branching at the alpha- and beta-positions, respectively, contributing to substrate selectivity [13].

The amino acid binding site within the active site features a network of polar interactions that position the substrate appropriately for catalytic attack [12]. Critical residues involved in amino acid recognition include Arginine 71, Asparagine 70, and Tyrosine 287, which form hydrogen bonds and electrostatic interactions with the substrate's carboxylic and amino groups [12]. The substrate's acetyl oxygen coordinates with zinc ions and accepts hydrogen bonds from Arginine 63, while the alpha-carboxylic group forms a salt bridge with Arginine 71 and hydrogen bonds with Asparagine 70 [12].

The catalytic mechanism involves the coordination of water molecules to the zinc ions, creating activated nucleophiles for hydrolytic attack [4] [8]. The oxyanion hole, formed by Histidine 206 and Glutamate 147, stabilizes the tetrahedral intermediate during catalysis [2] [10]. This architectural arrangement ensures efficient substrate processing while maintaining specificity for N-acyl amino acid substrates [2] [10].

Table 4: Active Site Architectural Features

FeatureKey ResiduesStructural ElementFunctional Role
Substrate-binding pocketIle177, Thr347, Leu372β-sheet surfaceSubstrate recognition
Acyl-binding regionHydrophobic pocketHydrophobic cleftAcyl chain accommodation
Amino acid binding siteArg71, Asn70, Tyr287Polar interactionsAmino acid positioning
Catalytic waterCoordinated to Zn ionsMetal coordinationNucleophilic attack
Oxyanion holeHis206, Glu147Hydrogen bondingTransition state stabilization

Crystallographic Insights from PDB Structures

The Protein Data Bank structure 1Q7L provides crucial crystallographic insights into the aminoacylase 1 architecture, representing the zinc-binding domain of the T347G mutant of human aminoacylase 1 [7] [14]. This structure reveals the dinuclear zinc center organization and demonstrates the essential roles of zinc ligation and enzyme dimerization for catalytic function [7] [14]. The crystallographic data shows a hetero dimer assembly with accessible surface area of 12,180.45 Ångströms squared and buried surface area of 7,103.86 Ångströms squared [15].

The 1Q7L structure comprises two distinct polypeptide molecules: chains A and C containing 198 amino acids with theoretical molecular weight of 22.56 kilodaltons, and chains B and D containing 88 amino acids with theoretical molecular weight of 9.79 kilodaltons [14] [15]. The structure demonstrates the characteristic fold of the peptidase family M20/M25/M40, with zinc peptidase domains clearly defined [14] [15].

Comparative analysis with the related structure 1YSJ, representing a Bacillus subtilis dinuclear metal binding M20 family peptidase, provides additional insights into the evolutionary conservation of the aminoacylase fold [16]. The 1YSJ structure binds two nickel ions at 4.0 Ångströms distance, demonstrating the flexibility of metal coordination within the M20 peptidase family [16].

The crystallographic evidence supports the unique active site architecture involving both enzyme domains, validating the structural requirements for catalytic function [7] [2]. The structures reveal the spatial arrangement of catalytic residues and confirm the importance of the dimer interface for enzymatic activity [7] [2]. These crystallographic insights have been instrumental in understanding the relationship between structure and function in the aminoacylase family [7] [2].

Table 5: Crystallographic Structure Data (PDB Entries)

PDB CodeDescriptionResolution (Å)OrganismAssemblyKey FeaturesRelevance
1Q7LHuman ACY1 T347G mutant Zn-binding domainNot specifiedHomo sapiensHetero dimer/tetramerDinuclear zinc center, dimerization interfaceDirect ACY1 structure
1YSJRelated M20 peptidase structureNot specifiedBacillus subtilisDimerM20 family fold, metal bindingStructural homolog

Aminoacylase functions as a highly specialized hydrolase that catalyzes the stereospecific cleavage of N-acyl-L-amino acids into their constituent amino acid and carboxylate components. The fundamental biochemical reaction follows the general equation: N-acyl-L-amino acid + H₂O ⇌ carboxylate + L-amino acid [1] [2]. This enzymatic process represents a crucial step in cellular protein catabolism and amino acid salvage pathways [3] [4].

The hydrolytic mechanism demonstrates remarkable substrate specificity, with the enzyme showing absolute stereospecificity for L-amino acid derivatives while exhibiting negligible activity toward D-enantiomers [5]. Kinetic studies have revealed that aminoacylase from different sources displays varying catalytic efficiencies depending on the acyl chain length and amino acid side chain properties. Thermophilic aminoacylase from Pyrococcus furiosus demonstrates optimal activity at 100°C with N-acetyl-L-methionine as substrate, achieving specific activities of approximately 200 units per milligram of protein [6]. In contrast, mammalian aminoacylase-1 exhibits optimal activity at lower temperatures (65°C) with pH optima ranging from 6.5 to 7.5 [4] [7].

The catalytic efficiency varies significantly across different N-acyl substrates. Recent studies on Paraburkholderia monticola aminoacylase revealed exceptionally high specific activity of 773 U/mg when hydrolyzing N-lauroyl-L-alanine at 75°C [8]. This enzyme demonstrates a preference for long-chain acyl substrates, with substantially higher activity toward lauroyl derivatives compared to acetyl compounds [9] [8]. The hydrolytic activity follows the substrate preference order: N-lauroyl-alanine > N-lauroyl-methionine > N-lauroyl-isoleucine > N-lauroyl-valine [9].

Structure-activity relationship studies have identified critical factors governing hydrolytic efficiency. The substrate specificity appears to be primarily kinetic in origin, correlating with steric parameters that reflect the enzyme's ability to accommodate different amino acid side chains [10]. The active site can accommodate amino acid derivatives with side chains containing fewer than six carbon atoms without significant distortion, while bulkier substrates necessitate conformational changes that reduce catalytic efficiency [10].

Reverse Synthetic Capacity in Non-Aqueous Media

Aminoacylase exhibits remarkable bifunctional catalytic capacity, demonstrating the ability to catalyze the reverse synthetic reaction for N-acyl-amino acid formation under appropriate thermodynamic conditions. This reverse synthetic activity becomes particularly pronounced in non-aqueous media where the equilibrium can be shifted toward product formation [11] [12] [13].

The thermodynamically controlled acylation reaction is characterized by the ratio of maximal velocities for synthesis (VmS) and hydrolysis (VmH) [11]. Engineering studies have demonstrated that this VmS/VmH ratio can be manipulated through site-directed mutagenesis, with specific mutations increasing the synthesis-to-hydrolysis ratio by up to 9-fold [11]. The catalytic base glutamate residue (E146) and its electrostatic environment, particularly aspartate 346, play crucial roles in determining this equilibrium [11].

In non-aqueous solvent systems, aminoacylase maintains catalytic activity albeit at reduced levels compared to aqueous conditions [12]. Studies using water-dimethylformamide mixtures revealed that the Km value increases approximately three-fold with increasing organic solvent concentration, while Vmax decreases substantially [12]. The enzyme demonstrates enhanced thermostability in organic solvents, remaining stable at elevated temperatures that would denature the protein in aqueous systems [14].

Recent advances in aminoacylase applications have focused on developing sustainable biocatalytic routes for N-acyl-amino acid synthesis. Streptomyces ambofaciens aminoacylases demonstrate the capability to selectively catalyze amino acid acylation by fatty acids in aqueous medium [13]. These enzymes successfully acylate 14 of the 20 proteogenic amino acids on their α-amino group, with conversion yields varying significantly based on amino acid properties [13]. The substrate preference follows the order: lysine > arginine > leucine > methionine > phenylalanine > valine > cysteine > isoleucine > threonine [13].

The synthetic capacity is influenced by several factors including substrate concentration, metal ion cofactors, and reaction medium composition. Addition of cobalt ions to the reaction medium resulted in more than six-fold increase in reaction rate for N-lauroyl-lysine synthesis [13]. The kinetic parameters for this synthesis showed Vmax of 3.7 mM/h and Km of 76 mM for lysine, with lauric acid exhibiting inhibitory effects at concentrations above 70 mM [13].

Substrate Specificity Profiles Across Isoforms

Aminoacylase exists in multiple isoforms that exhibit distinct substrate specificity profiles, each adapted for specific physiological functions and cellular compartments. The major isoforms include aminoacylase-1, aminoacylase-2, aminoacylase-3, and specialized bacterial variants such as D-aminoacylase [15] [16] [17].

Aminoacylase-1 represents the most abundant cytosolic isoform, functioning as a homodimeric zinc-binding enzyme with molecular weight of approximately 86 kDa [17]. This isoform demonstrates preferential activity toward N-acetylated neutral aliphatic amino acids, including methionine, alanine, leucine, valine, and isoleucine [4] [17]. The enzyme shows broad tissue distribution with highest expression in kidney, followed by liver, brain, skeletal muscle, and pancreas [3]. Substrate specificity studies reveal that aminoacylase-1 efficiently hydrolyzes substrates with straight-chain alkyl side chains of moderate length (C2-C8), with both cis and trans double bonds being equally well tolerated [5].

Aminoacylase-3 exhibits specialized substrate specificity toward N-acetyl cysteine conjugates and mercapturic acids [15]. This isoform consists of 318 amino acids with an apparent molecular mass of 35 kDa as monomer, but functions as a tetramer with fourfold rotational symmetry [15]. The enzyme localizes predominantly to kidney proximal tubules, where it plays a crucial role in xenobiotic detoxification pathways [15]. Unlike other isoforms, aminoacylase-3 demonstrates substrate specificity toward cysteine S-conjugates of N-acyl aromatic amino acids [15].

Bacterial D-aminoacylase represents a unique isoform with absolute specificity for D-amino acid substrates [18] [19]. Engineering studies on Alcaligenes D-aminoacylase have identified key residues responsible for substrate recognition, including Phe191, Leu298, Tyr344, and Met346 [19]. Mutations in these positions can dramatically alter substrate specificity; for example, the F191W mutant showed 15.6-fold enhancement in catalytic efficiency toward N-acetyl-D-tryptophan [19].

Long-chain aminoacylases, such as those from Paraburkholderia monticola and Streptomyces species, demonstrate preferential activity toward substrates with extended acyl chains [9] [8] [20]. These enzymes exhibit bias for hydrophobic amino acids and show optimal activity with lauroyl and palmitoyl derivatives rather than acetyl compounds [9]. The Paraburkholderia monticola enzyme accepts various acyl donors including caprylic, lauric, palmitic, stearic, and oleic acids, with longer chain fatty acids being converted most efficiently [9].

Zinc Ion Coordination in Transition State Stabilization

Zinc ion coordination represents a fundamental aspect of aminoacylase catalytic mechanism, with the metal center playing essential roles in substrate binding, transition state stabilization, and product release. Aminoacylase functions as a metalloenzyme requiring zinc cofactors for catalytic activity, with complete loss of function upon metal chelation [1] [6] [7].

The zinc-binding architecture varies among aminoacylase isoforms but consistently involves coordination by histidine, cysteine, and glutamate residues [21] [22] [7]. Human aminoacylase-1 contains a dinuclear zinc center with each metal ion coordinated to four amino acid ligands [21] [22]. Structural studies reveal that the two zinc ions are positioned in close proximity within the active site, with coordination geometry optimized for transition state binding [21].

Crystal structure analysis of D-aminoacylase from Alcaligenes faecalis reveals a unique zinc coordination pattern involving cysteine residues, representing the first example of cysteine-mediated metal coordination in the amidohydrolase superfamily [23] [24]. One zinc ion coordinates through Cys96, His220, and His250, while a second zinc ion shows weaker binding through His67, His69, and Cys96 [23]. This binuclear arrangement creates a specialized microenvironment for substrate binding and catalysis [23].

The zinc dissociation constant for renal aminoacylase has been determined to be approximately 10⁻¹⁰ M at pH 7.8, indicating extremely tight metal binding [7]. This high affinity ensures enzyme stability and activity under physiological conditions [7]. The enzyme typically contains 1.9 ± 0.5 zinc atoms per 86,000 Da, corresponding to one zinc atom per subunit in the dimeric structure [7].

Mechanistic studies suggest that zinc ions facilitate transition state stabilization through multiple mechanisms. The metal centers activate bound water molecules for nucleophilic attack while simultaneously stabilizing the developing negative charge on the carbonyl oxygen during amide bond cleavage [25] [22]. Site-directed mutagenesis studies have confirmed catalytic roles for both zinc ions, with vicinal glutamate and histidine residues from the dimerization domain contributing to the catalytic mechanism [22].

The promoted-water pathway mechanism involves zinc-bound hydroxide generated by proton abstraction, which serves as the nucleophile for amide bond hydrolysis [25]. This mechanism ensures stereospecific cleavage while maintaining high catalytic efficiency. Mutations affecting zinc coordination dramatically reduce both binding affinity and catalytic activity, confirming the essential nature of metal-mediated catalysis [22] [7].

XLogP3

7.6

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (88.37%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (88.37%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (88.37%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

9012-37-7

General Manufacturing Information

Aminoacylase: INACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Last modified: 04-15-2024

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